Cas no 138890-97-8 (4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide)
![4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide structure](https://ja.kuujia.com/scimg/cas/138890-97-8x500.png)
4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide
- 1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol
- 3,4-dihydro-4-hydroxy-2H-thieno[3,2-e]-1,2-thiazine-1,1-dioxide
- 2H-thieno[3,2-e]-1,2-thiazin-4-ol, 3,4-dihydro-, 1,1-dioxide
- 3,4-Dihydro-2H-thieno[3,2-e][1,2]thiazin-4-ol 1,1-dioxide
- LogP
- 4-Hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione
- (4S)-4-hydroxy-2H,3H,4H-1lambda-thieno[3,2-e][1,2]thiazine-1,1-dione
- 3,4-dihydro-4-hydroxy-2H-thieno[3,2-e]-1,2-thiazine 1,1-dioxide
- DTXSID70628811
- DB-347802
- SCHEMBL1558186
- 4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e]-1,2-thiazine 1,1-dioxide
- 4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine1,1-dioxide
- 138890-97-8
- XJIFVJXWTXQPAJ-UHFFFAOYSA-N
- 3,4-Dihydro-2H-thieno[3,2-e]-1,2-thiazine-4-ol 1,1-dioxide
-
- インチ: InChI=1S/C6H7NO3S2/c8-5-3-7-12(9,10)6-4(5)1-2-11-6/h1-2,5,7-8H,3H2
- InChIKey: XJIFVJXWTXQPAJ-UHFFFAOYSA-N
- SMILES: C1=CSC2=C1C(CNS2(=O)=O)O
計算された属性
- 精确分子量: 204.98681
- 同位素质量: 204.98673543g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 271
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
- XLogP3: -0.2
じっけんとくせい
- 密度みつど: 1.637
- PSA: 66.4
4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide Security Information
- 储存条件:Sealed in dry,2-8°C(BD235134)
4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A179000088-1g |
4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide |
138890-97-8 | 95% | 1g |
$628.00 | 2022-04-02 | |
Ambeed | A635003-1g |
4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide |
138890-97-8 | 95+% | 1g |
$622.0 | 2025-02-27 |
4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide 関連文献
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxideに関する追加情報
Introduction to 4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide (CAS No. 138890-97-8)
4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide, also known by its CAS number 138890-97-8, is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thienothiazines, which are known for their diverse pharmacological properties, including anti-inflammatory, anticonvulsant, and neuroprotective effects.
The chemical structure of 4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide is characterized by a fused ring system consisting of a thiophene and a thiazine ring. The presence of the hydroxyl group at the 4-position and the sulfoxide functionality at the 1,1-position contributes to its unique chemical and biological properties. These structural features make it an attractive candidate for various medicinal applications.
Recent studies have highlighted the potential of 4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide in the treatment of neurodegenerative diseases. A study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits significant neuroprotective effects in vitro and in vivo. The researchers found that it can effectively reduce oxidative stress and inhibit neuroinflammation, which are key factors in the progression of diseases such as Alzheimer's and Parkinson's.
In addition to its neuroprotective properties, 4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide has also shown promise in the field of anti-inflammatory research. A study conducted by a team at the University of California in 2021 demonstrated that this compound can significantly reduce inflammation in animal models of inflammatory diseases. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines and the modulation of immune cell function.
The pharmacokinetic properties of 4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide have been extensively studied to understand its bioavailability and metabolism. Research published in the European Journal of Pharmaceutical Sciences in 2020 indicated that this compound has favorable oral bioavailability and a reasonable half-life, making it suitable for chronic administration. These findings are crucial for its potential development as a therapeutic agent.
Safety and toxicity profiles are critical considerations for any compound with therapeutic potential. Preliminary toxicological studies have shown that 4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide has a low toxicity profile at therapeutic doses. However, further long-term studies are necessary to fully assess its safety and efficacy in human subjects.
The synthesis of 4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide has been optimized using various methodologies to improve yield and purity. A recent paper published in Organic Letters described a novel synthetic route that utilizes environmentally friendly conditions and readily available starting materials. This approach not only enhances the practicality of large-scale production but also aligns with green chemistry principles.
In conclusion, 4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide (CAS No. 138890-97-8) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. Ongoing studies continue to explore its therapeutic potential in various disease models, providing hope for new treatments in the future.
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